

Chemical structure and properties of DMT-dT phosphoramidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-dT

Cat. No.: B15599168

[Get Quote](#)

An In-depth Technical Guide to **DMT-dT** Phosphoramidite: Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropylamino)-(2-cyanoethyl) phosphoramidite, commonly known as **DMT-dT** phosphoramidite, is a cornerstone reagent in the chemical synthesis of oligonucleotides.[1][2] Its pivotal role lies in the widely adopted phosphoramidite chemistry for solid-phase DNA synthesis.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical function in the synthesis of custom DNA sequences, which are essential tools in research, diagnostics, and therapeutic applications.

Chemical Structure and Identity

DMT-dT phosphoramidite is a chemically modified deoxythymidine nucleotide. The structure is characterized by three key modifications to the natural nucleoside:

- A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the deoxyribose sugar.[4] This bulky group is acid-labile, allowing for its selective removal at the appropriate step of the synthesis cycle.[4]

- A phosphoramidite moiety at the 3'-hydroxyl position, which is the reactive group that forms the internucleotide linkage.[\[1\]](#)
- A cyanoethyl group protecting the phosphorus atom, which is removed under basic conditions at the end of the synthesis.[\[5\]](#)

The diisopropylamine group on the phosphorus is a leaving group during the coupling reaction.[\[5\]](#)

Table 1: Chemical Identifiers for **DMT-dT** Phosphoramidite

Identifier	Value
CAS Number	98796-51-1 [2]
Molecular Formula	C ₄₀ H ₄₉ N ₄ O ₈ P [2]
Molecular Weight	744.81 g/mol [2]
Synonyms	5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], DMT-dT amidite [2]

Physicochemical Properties

The physical and chemical properties of **DMT-dT** phosphoramidite are critical for its handling, storage, and reactivity during oligonucleotide synthesis.

Table 2: Physicochemical Properties of **DMT-dT** Phosphoramidite

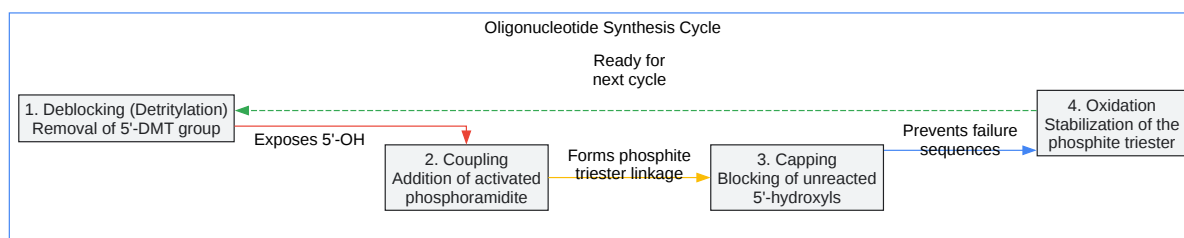
Property	Value
Appearance	White to off-white powder or granules [2]
Solubility	Soluble in anhydrous acetonitrile. [6] Very poorly soluble in water (0.00051 g/L at 20 °C). [2]
Storage Conditions	2-8°C under an inert atmosphere. [2]
Stability	Sensitive to moisture and oxidation. [7]

Role in Oligonucleotide Synthesis

DMT-dT phosphoramidite is a fundamental building block in the phosphoramidite method of solid-phase oligonucleotide synthesis.[8] The synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing DNA chain attached to a solid support.[3] Each cycle consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[7] [9]

The Synthesis Cycle

The following diagram illustrates the logical workflow of a single nucleotide addition cycle using a phosphoramidite reagent like **DMT-dT** phosphoramidite.



[Click to download full resolution via product page](#)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for a single coupling cycle in an automated DNA synthesizer.

a. Reagent Preparation:

- Phosphoramidites: Dissolve **DMT-dT** phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to a concentration of typically 0.1 M.[\[10\]](#)
- Activator: Prepare a solution of an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.[\[6\]](#)
- Deblocking Solution: A solution of an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an appropriate solvent like dichloromethane.[\[11\]](#)
- Capping Solution: A two-part solution, typically acetic anhydride and N-methylimidazole.[\[10\]](#)
- Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[\[10\]](#)

b. Synthesis Cycle:

- Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by passing the deblocking solution through the synthesis column.[\[10\]](#) The column is then washed with anhydrous acetonitrile.[\[6\]](#) The amount of orange-colored trityl cation released can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[\[8\]](#)[\[12\]](#)
- Coupling: The **DMT-dT** phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[\[6\]](#)
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[\[10\]](#)
- Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[\[10\]](#)

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups (cyanoethyl from the phosphates and, if applicable, acyl groups from the bases) are removed. This is typically achieved by incubation with a concentrated ammonia solution at an elevated temperature (e.g., 55°C) for several hours.[2]

Purification

The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure sequences. Purification is often performed using High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[13] A common HPLC method is reversed-phase purification, which can be performed with the DMT group still attached ("DMT-on") to enhance the hydrophobicity of the full-length product and improve separation from the "DMT-off" failure sequences.[13]

Quality Control

The purity and identity of **DMT-dT** phosphoramidite are crucial for the successful synthesis of high-quality oligonucleotides.[7] Several analytical techniques are employed for quality control.

Table 3: Quality Control Methods for **DMT-dT** Phosphoramidite

Analytical Method	Parameter Assessed	Typical Specification
³¹ P NMR	Identity and Purity	≥99%[2]
Reversed-Phase HPLC	Purity	≥99.0%[2]
Mass Spectrometry (MS)	Identity (Molecular Weight)	Conforms to expected mass[10]
Karl Fischer Titration	Water Content	≤0.3 wt. % [2]

Impurities in the phosphoramidite raw material can lead to the incorporation of incorrect bases or the termination of chain growth during synthesis.[9] Therefore, stringent quality control is essential.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DMT-dT ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. atdbio.com [atdbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of DMT-dT phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599168#chemical-structure-and-properties-of-dmt-dt-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com